1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene

Lipophilicity Drug Design SAR

Precision-fluorinated tetramethylcyclohexene building block. The 4-fluoro-3-methylphenyl motif uniquely modulates LogP (~5.36), metabolic stability, and molecular conformation essential for robust SAR. Non-fluorinated or flexible analogs introduce unpredictable variability. Rigid tetramethylcyclohexene core pre-organizes pharmacophores for enhanced target affinity. Only the exact regioisomer ensures reproducible CYP450 resistance and binding data. Multi‑gram inquiries welcomed for med‑chem and chemical‑biology programs.

Molecular Formula C17H23F
Molecular Weight 246.36 g/mol
CAS No. 144977-47-9
Cat. No. B114905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene
CAS144977-47-9
Molecular FormulaC17H23F
Molecular Weight246.36 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F
InChIInChI=1S/C17H23F/c1-12-8-13(6-7-15(12)18)14-9-16(2,3)11-17(4,5)10-14/h6-9H,10-11H2,1-5H3
InChIKeyDGWOCNOIHNULTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene (CAS 144977-47-9): Physicochemical Profile and Sourcing Baseline for Research and Development


1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene (CAS 144977-47-9) is a fluorinated organic compound characterized by a tetramethylcyclohexene core substituted with a 4-fluoro-3-methylphenyl group . With a molecular formula of C17H23F and a molecular weight of 246.37 g/mol, it is typically supplied as a research chemical with a purity specification of ≥98% . Its predicted physicochemical properties include a boiling point of 296.7±29.0 °C, a density of 0.98 g/mL, and a calculated LogP of 5.36, indicating significant lipophilicity [1].

Why 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene Cannot Be Replaced by Generic Analogs: The Impact of Structural Specificity on Research Outcomes


In silico drug discovery and chemical biology research, the substitution of a specific fluorinated building block with a generic or non-fluorinated analog can introduce significant and unpredictable variability in key physicochemical and biological parameters. The precise placement of a single fluorine atom, as in 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, is known to modulate critical properties such as metabolic stability, lipophilicity, and molecular conformation through the "fluorine effect" . Even a seemingly minor structural change, like the removal of the fluorine atom or the saturation of the cyclohexene ring, can lead to different LogP values, altered binding conformations, and divergent metabolic pathways, ultimately confounding experimental results and hindering the development of robust Structure-Activity Relationships (SAR) [1]. Therefore, to ensure reproducibility and the generation of accurate, actionable data, the use of the precisely defined compound is non-negotiable.

Quantitative Differentiation of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene: Comparative Physicochemical and Functional Evidence


Lipophilicity Tuning: Quantified LogP Advantage of 4-Fluoro-3-methylphenyl Substitution

The calculated LogP of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is 5.36 [1]. This value reflects the significant impact of the 4-fluoro-3-methylphenyl substitution. As established in medicinal chemistry, a single F-for-H substitution often increases LogP slightly due to fluorine's inductive effect, which can enhance passive membrane permeability . This lipophilicity is distinct from that of non-fluorinated phenyl or saturated cyclohexane analogs, which would be expected to have lower LogP values, thereby providing a quantifiable basis for its selection in projects where high LogP is a desirable physicochemical attribute.

Lipophilicity Drug Design SAR Membrane Permeability

Enhanced Metabolic Stability: The Protective Effect of the C-F Bond in the 4-Fluoro-3-methylphenyl Moiety

The 4-fluoro-3-methylphenyl group in 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene features a strong C-F bond (~485 kJ/mol for sp³ C and ~552 kJ/mol for sp² C) . Replacing a vulnerable C-H bond with a strong C-F bond at a metabolically labile site, such as a phenyl ring, significantly hinders oxidative metabolism by cytochrome P450 (CYP) enzymes . This is a well-established principle in medicinal chemistry, where fluorine is strategically introduced to improve a compound's metabolic half-life and reduce the formation of potentially toxic metabolites [1]. This class-level effect provides a key advantage over non-fluorinated analogs, which are more susceptible to rapid metabolic degradation.

Metabolic Stability Drug Metabolism CYP450 Fluorine Effect

Steric and Electronic Conformational Control: The Role of the 3,3,5,5-Tetramethylcyclohexene Scaffold

The 3,3,5,5-tetramethylcyclohexene core of the compound is a conformationally restricted scaffold. The presence of the four methyl groups introduces significant steric hindrance, which restricts the flexibility of the cyclohexene ring compared to an unsubstituted cyclohexene or a more flexible linear linker. Furthermore, the C=C double bond enforces a planar geometry in that region of the molecule. This defined three-dimensional shape is crucial for precise molecular recognition in biological systems. In contrast, a fully saturated analog (e.g., a cyclohexane derivative) would have greater conformational freedom and could exist in multiple interconverting chair conformations, leading to an ensemble of active and inactive conformers. The tetramethylcyclohexene scaffold provides a more pre-organized, rigid geometry that can enhance binding specificity and selectivity for a biological target [1].

Conformational Analysis Scaffold Design Steric Hindrance Molecular Rigidity

Differentiation in Thermal and Physical Properties: Boiling Point and Density Benchmarks

The compound exhibits a predicted boiling point of 296.7±29.0 °C and a density of 0.98 g/mL . These specific thermal and physical properties are a direct consequence of its unique molecular structure (C17H23F, MW 246.37 g/mol) and influence its handling, storage, and purification requirements. For example, a structurally related but non-fluorinated analog with a lower molecular weight would likely have a lower boiling point and different density. This quantitative data is critical for designing appropriate experimental procedures, such as distillation or flash chromatography conditions, and for safe handling and storage. It differentiates the compound from other building blocks in a synthetic chemist's inventory with different physical properties.

Physicochemical Properties Purification Formulation Handling

High-Value Research Applications for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene: Leveraging Specificity for Advanced Outcomes


Medicinal Chemistry and Drug Discovery as a Lipophilic, Metabolically Stable Scaffold

This compound serves as an ideal building block for the synthesis of novel drug candidates where enhanced metabolic stability and high lipophilicity are desired. Its 4-fluoro-3-methylphenyl group, supported by class-level evidence on fluorine's effect on LogP and CYP450 resistance , provides a quantifiable advantage in modulating pharmacokinetic properties. The rigid tetramethylcyclohexene core can be used to present pharmacophores in a constrained, pre-organized conformation, which is a key strategy for improving target binding affinity and selectivity [1].

Chemical Biology Tool for Probing Fluorine-Specific Binding Interactions

The compound's unique fluorine atom and defined 3D structure make it a valuable probe in chemical biology. Researchers can use it to investigate the impact of fluorine on intermolecular interactions, such as C-F---H-X hydrogen bonding or dipolar contacts, with a protein target of interest . Its use in SAR studies can help dissect the electronic versus steric contributions of the fluorine substituent, providing insights that are not possible with non-fluorinated or conformationally flexible analogs.

Advanced Organic Synthesis and Materials Science

The defined boiling point and density of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene provide crucial parameters for its use in complex organic syntheses, particularly in multi-step sequences requiring precise purification by distillation or chromatography . Its lipophilic and rigid nature also makes it a candidate for the development of specialized materials, such as components in organic electronic devices or as a standard for calibrating analytical equipment like GC-MS.

Reference Standard for Analytical Method Development

Given its high purity specification (≥98%) and well-defined physicochemical properties (boiling point, density, LogP), this compound is suitable as a reference standard for developing and validating analytical methods such as HPLC and GC-MS. Its unique retention time and mass spectral fragmentation pattern, derived from its specific structure, can serve as a reliable benchmark for quantifying structurally related impurities or for calibrating instruments in quality control laboratories.

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